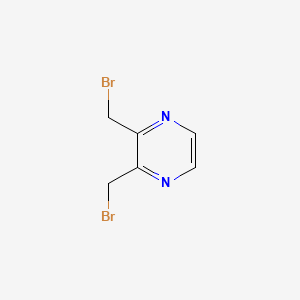

2,3-Bis(bromomethyl)pyrazine

Description

Structural Significance of the Pyrazine (B50134) Core in Heterocyclic Chemistry

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. researchgate.net This nitrogen-containing ring system is a common motif in a vast array of natural products and synthetic compounds with significant biological activity. nih.govtandfonline.com The pyrazine ring is electron-deficient, which influences its chemical reactivity and physical properties. researchgate.net Its derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov The planarity of the pyrazine ring also makes it a valuable component in the design of materials with specific electronic and photophysical properties. rsc.org

Role of the Bis(bromomethyl) Functionality as a Strategic Synthetic Handle

The two bromomethyl groups attached to the pyrazine core at the 2 and 3 positions are highly reactive functional groups. The bromine atoms are good leaving groups, making the adjacent methylene (B1212753) carbons susceptible to nucleophilic attack. This reactivity allows for a variety of chemical transformations, including nucleophilic substitutions, which are fundamental in constructing more complex molecules. The bis(bromomethyl) functionality essentially provides two points of attachment, enabling the use of 2,3-Bis(bromomethyl)pyrazine as a versatile building block for the synthesis of macrocycles, polymers, and other intricate molecular architectures. chemimpex.com

Overview of Research Trajectories Involving 2,3-Bis(bromomethyl)pyrazine

Research involving 2,3-Bis(bromomethyl)pyrazine and its analogs has spanned several key areas of chemical science. In medicinal chemistry, these compounds serve as intermediates for creating new therapeutic agents. nih.govchemimpex.com For instance, derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767), a related compound, have been investigated for their antibacterial and antifungal activities. researchgate.net In materials science, the pyrazine core and the reactive bromomethyl groups are utilized in the development of novel organic materials. scholarsresearchlibrary.com These include polymers for optoelectronic devices like organic light-emitting diodes (OLEDs) and functionalized polymers with enhanced thermal stability and chemical resistance. chemimpex.com The compound also serves as a precursor for the synthesis of various heterocyclic systems and ligands for coordination chemistry. rsc.org

Physicochemical and Spectroscopic Data of 2,3-Bis(bromomethyl)pyrazine and Related Compounds

| Property | 2,3-Bis(bromomethyl)pyrazine | 2,3-Bis(bromomethyl)quinoxaline | 2,6-Bis(bromomethyl)pyridine |

| CAS Number | 282528-30-7 chemsrc.com | 3138-86-1 | 7703-74-4 chemimpex.com |

| Molecular Formula | C₆H₆Br₂N₂ | C₁₀H₈Br₂N₂ | C₇H₇Br₂N chemimpex.com |

| Molecular Weight | Not specified | 324.0 g/mol | 264.95 g/mol chemimpex.com |

| Appearance | Not specified | Not specified | White solid chemimpex.com |

| Melting Point | Not specified | Not specified | 85 - 89 °C chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(bromomethyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERYIUNYYNHLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Bis Bromomethyl Pyrazine

Established Synthetic Pathways to 2,3-Bis(bromomethyl)pyrazine

The most direct and widely employed route to 2,3-bis(bromomethyl)pyrazine involves the side-chain halogenation of an appropriate alkyl-substituted pyrazine (B50134) precursor.

The foremost precursor for the synthesis of 2,3-bis(bromomethyl)pyrazine is 2,3-dimethylpyrazine (B1216465). The conversion relies on a free-radical substitution reaction that selectively targets the benzylic-like methyl groups of the pyrazine ring. This transformation is an example of the Wohl-Ziegler bromination, a well-established method for the allylic and benzylic bromination of hydrocarbons. thermofisher.comwikipedia.org The reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is favored over diatomic bromine (Br₂) to maintain a low concentration of HBr and Br₂ in the reaction mixture, thus suppressing competitive electrophilic addition reactions. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride (CCl₄) being historically common, although safer alternatives like trifluorotoluene are now proposed. wikipedia.org The process requires a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, and is often facilitated by heat or UV irradiation to promote the homolytic cleavage of the initiator and the N-Br bond in NBS. mychemblog.com

Table 1: Typical Conditions for Wohl-Ziegler Bromination of Alkylpyrazines

| Parameter | Condition | Purpose | Citation |

| Precursor | 2,3-Dimethylpyrazine | Provides the pyrazine core with methyl groups for functionalization. | thermofisher.com |

| Reagent | N-Bromosuccinimide (NBS) | Source of bromine for radical substitution. | mychemblog.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert, non-polar solvent. | wikipedia.orgmychemblog.com |

| Initiator | AIBN or Dibenzoyl Peroxide | Initiates the radical chain reaction. | mychemblog.com |

| Energy Input | Heat (reflux) or UV light | Promotes homolytic cleavage of the initiator. | organic-chemistry.org |

The core of the bromination strategy lies in the free-radical chain mechanism. mychemblog.com

Initiation : The reaction begins with the homolytic cleavage of the radical initiator upon heating or irradiation. The resulting radical abstracts a bromine atom from NBS or, more commonly, initiates the formation of a bromine radical (Br•) from the trace amounts of Br₂ present in NBS. organic-chemistry.orgmychemblog.com

Propagation : A bromine radical abstracts a hydrogen atom from one of the methyl groups on the pyrazine ring. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting pyrazinylmethyl radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the bromomethylated product and a new bromine radical, which continues the chain reaction. organic-chemistry.orgmychemblog.com

Termination : The reaction ceases when radicals are consumed through various recombination pathways. The reaction is typically considered complete when the dense NBS is fully converted to the less dense succinimide, which floats to the surface of the CCl₄ solvent. wikipedia.org

This strategy ensures that the bromine is introduced selectively onto the methyl side chains rather than the aromatic pyrazine ring itself.

Syntheses of Related Bis(bromomethyl)pyrazine Derivatives

The fundamental chemistry used to synthesize 2,3-bis(bromomethyl)pyrazine can be extended to create more complex or functionally diverse analogs.

A powerful method for synthesizing highly functionalized pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine, a direct condensation approach is particularly effective. Research has shown that this compound can be prepared by reacting diaminomaleonitrile (B72808) (DAMN) with 1,4-dibromobutane-2,3-dione. researchgate.net This method is often more efficient than attempting a direct bromination of 2,3-dimethyl-5,6-dicyanopyrazine. researchgate.net The resulting 2,3-bis(bromomethyl)-5,6-dicyanopyrazine is itself a valuable intermediate, for instance, in Wittig reactions to produce novel fluorescent styryl dyes. researchgate.netlookchem.com This synthetic route builds the desired substituted pyrazine ring in a single, convergent step. An analogous reaction involves the condensation of diaminomaleonitrile with 2,5-dibromohexane-3,4-dione (B1618972) to yield 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. mdpi.com

The synthesis of pyrazines with more than two bromomethyl groups, such as 2,3,5,6-tetrakis(bromomethyl)pyrazine, utilizes the same fundamental precursor chemistry but under more exhaustive conditions. The starting material for this synthesis is 2,3,5,6-tetramethylpyrazine. nih.goviucr.org

The procedure involves the radical bromination of all four methyl groups using a significant excess of N-bromosuccinimide. nih.goviucr.org The reaction is performed in a solvent like CCl₄ and requires vigorous initiation, typically through heating to reflux while simultaneously irradiating with high-power lamps for several hours. nih.goviucr.org Despite the harsh conditions, this method provides access to the highly functionalized tetrasubstituted pyrazine. The resulting 2,3,5,6-tetrakis(bromomethyl)pyrazine is a key precursor for synthesizing complex chelating ligands and materials with applications in coordination chemistry and materials science. iucr.orgpsu.edunih.gov

Table 2: Synthesis Summary for 2,3,5,6-Tetrakis(bromomethyl)pyrazine

| Precursor | Reagents | Conditions | Product | Citation |

| 2,3,5,6-Tetramethylpyrazine | N-Bromosuccinimide (NBS) | CCl₄, Reflux, 5h irradiation (2x 200W lamps) | 2,3,5,6-Tetrakis(bromomethyl)pyrazine | nih.goviucr.org |

Exploration of Alternative Precursor Transformations (e.g., from Hydroxymethyl Analogs)

An alternative synthetic route to 2,3-bis(bromomethyl)pyrazine involves the conversion of a diol precursor, 2,3-bis(hydroxymethyl)pyrazine. This pathway circumvents the use of radical conditions and relies on standard nucleophilic substitution chemistry. The synthesis would proceed in two conceptual stages: first, the preparation of the diol, and second, its conversion to the dibromide.

The precursor, 2,3-bis(hydroxymethyl)pyrazine, can be synthesized from 2,3-dimethylpyrazine via oxidation followed by reduction, or through other multi-step sequences. Once the diol is obtained, it can be converted into the target 2,3-bis(bromomethyl)pyrazine using standard brominating agents for alcohols. Reagents such as phosphorus tribromide (PBr₃) are highly effective for this transformation. masterorganicchemistry.com The reaction with PBr₃ typically proceeds by activating the hydroxyl groups into a better leaving group (a phosphite (B83602) ester), followed by nucleophilic attack by the bromide ion. masterorganicchemistry.com This method avoids the potential for rearrangements that can occur when using hydrobromic acid (HBr) and provides a milder, often more predictable, route to the desired alkyl halide. masterorganicchemistry.com

Reactivity Profiles and Transformational Chemistry of 2,3 Bis Bromomethyl Pyrazine

Nucleophilic Substitution Reactions of the Bromomethyl Groups

The two bromomethyl groups attached to the pyrazine (B50134) core at adjacent positions are reactive sites for nucleophilic substitution. The electrophilic nature of the benzylic-like carbon atoms facilitates attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is analogous to that observed in related structures like 2,3-bis(bromomethyl)quinoxaline (B1328767) and other halogenated methylpyridines. vulcanchem.comresearchgate.net

The bromomethyl groups of 2,3-bis(bromomethyl)pyrazine and its derivatives readily react with sulfur-containing nucleophiles. These reactions typically involve the displacement of the bromide ion by the sulfur species. For instance, reactions with thiols or sulfide (B99878) salts can be used to introduce thioether functionalities. smolecule.com In studies on analogous compounds like 5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile, reactions with reagents like sodium sulfide have been reported. mdpi.com Similarly, reactions of 3,6-dibromo-3,6-bis(bromomethyl)-1,4-dimethyl-2,5-piperazinedione with sodium sulfide or sodium thioacetate (B1230152) resulted in elimination rather than substitution, highlighting the sensitive nature of such substrates. oup.com

| Nucleophile | Reagent Example | Product Type | Reference |

| Sulfide | Sodium sulfide | Thioether/Cyclized Products | mdpi.com |

| Thioacetate | Sodium thioacetate | Thioester (potential) | oup.com |

| Thiocyanate | Sodium thiocyanate | Thiocyanate derivative (potential) | oup.com |

| Thiols | Generic Thiols | Thioether | smolecule.com |

Nitrogen-based nucleophiles, such as amines, are also effective in displacing the bromine atoms of the bromomethyl groups. vulcanchem.com This class of reactions is crucial for synthesizing a wide range of derivatives with potential applications in medicinal chemistry. The reaction of 2,3-bis(bromomethyl)quinoxaline derivatives with various amines has been shown to produce the corresponding amino-substituted compounds. researchgate.net This suggests that 2,3-bis(bromomethyl)pyrazine would undergo similar transformations to yield diamino-functionalized pyrazines.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | Primary/Secondary Amines | Substituted Amines | vulcanchem.comresearchgate.net |

| Indole | Indole | N-Alkylated Indole | researchgate.net |

Oxygen-containing nucleophiles, including alkoxides and water, can participate in substitution reactions with the bromomethyl groups. vulcanchem.com For example, treatment of related dibromo compounds with aqueous or alcoholic solvents can lead to the formation of diols and diethers, respectively. oup.com The reaction of 2,3-bis(bromomethyl)quinoxaline with alkoxide ions results in the corresponding dialkoxy derivatives via nucleophilic displacement. doi.org

| Nucleophile | Reagent Example | Product Type | Reference |

| Alkoxides | Sodium alkoxide | Diether | vulcanchem.comdoi.org |

| Water | Water | Diol | oup.com |

| Acetate | Sodium acetate | Diester | oup.com |

Generation and Reactivity of ortho-Quinodimethane Intermediates from 2,3-Bis(bromomethyl)pyrazine Derivatives

One of the most significant applications of 2,3-bis(bromomethyl)pyrazine is its role as a precursor to the highly reactive 2,3-pyrazino-quinodimethane intermediate. This transient diene is generated in situ and can be trapped in cycloaddition reactions to construct complex polycyclic and heterocyclic systems. acs.org

The pyrazine o-quinodimethane intermediate can be efficiently generated from 2,3-bis(bromomethyl)pyrazine or its derivatives through a 1,4-reductive elimination process. academie-sciences.fr A common and effective method involves treating the bis(bromomethyl) compound with sodium iodide or a combination of potassium iodide and 18-crown-6. academie-sciences.frresearchgate.netbeilstein-journals.orgbeilstein-journals.org The crown ether, 18-crown-6, is used to solubilize the potassium salt in nonpolar solvents and to enhance the nucleophilicity of the iodide ion. beilstein-journals.orgbeilstein-journals.org The iodide ion attacks a bromomethyl group, displacing the bromide and forming an iodo-methyl intermediate. A second iodide ion then facilitates the elimination of the second bromine and I₂, generating the reactive diene structure. researchgate.net

| Precursor | Reagents | Intermediate Formed | Reference |

| 2,3-Bis(bromomethyl)pyrazine derivative | Potassium Iodide, 18-crown-6 | 2,3-Pyrazino-quinodimethane | academie-sciences.frbeilstein-journals.orgbeilstein-journals.org |

| 2,3-Bis(dibromomethyl)pyrazine | Sodium Iodide | Pyrazine quinomethane | researchgate.net |

The in situ-generated pyrazine o-quinodimethane is a potent diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. tamu.edu This reactivity allows for the fusion of the pyrazine ring onto various dienophiles. For example, the intermediate has been trapped with dienophiles such as fullerene C60, porphyrins, and other activated π-systems. acs.orgacademie-sciences.frcem.com The reaction with porphyrins leads to the formation of extended, peri-fused π-systems. acs.org Similarly, its cycloaddition with C60 has been achieved under both thermal and microwave-assisted conditions. cem.com The reaction of a related pyrazine o-quinodimethane derivative with surface π-bonds on nanodiamonds has also been reported, demonstrating the versatility of this intermediate in materials science applications. beilstein-journals.orgbeilstein-journals.org These cycloaddition reactions are powerful tools for constructing complex molecules that combine the electronic properties of the pyrazine moiety with those of the dienophile. acs.orgcem.com

| Diene Precursor | Dienophile | Reaction Type | Product Description | Reference |

| 2,3-Bis(bromomethyl)pyrazine derivative | Porphyrins | Diels-Alder | Porphyrin-fused pyrazine systems | acs.org |

| 2,3-Bis(bromomethyl)pyrazine derivative | Fullerene (C60) | Diels-Alder | Pyrazino-fullerene adducts | cem.com |

| 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine | Nanodiamond surface | Diels-Alder | Functionalized nanodiamonds | beilstein-journals.orgbeilstein-journals.org |

Carbon-Carbon Bond Forming Reactions

Wittig Reactions for Styryl Pyrazine Formation

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This olefination reaction utilizes a phosphorus ylide, known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com In the context of pyrazine chemistry, the Wittig reaction provides a powerful and direct route for the synthesis of styryl pyrazines, which are compounds featuring a vinyl group linking the pyrazine ring to an aryl substituent. These products are of significant interest due to their extended π-conjugated systems. researchgate.net

The general mechanism proceeds as follows:

Phosphonium (B103445) Salt Formation : 2,3-Bis(bromomethyl)pyrazine is treated with two equivalents of triphenylphosphine (B44618) (PPh₃) in a suitable solvent to afford the corresponding 2,3-bis(triphenylphosphoniummethyl)pyrazine dibromide salt.

Ylide Generation : The phosphonium salt is then treated with a base to deprotonate the carbon atom adjacent to the phosphorus, generating a highly nucleophilic phosphorus ylide. The choice of base is critical and depends on the stability of the ylide being formed.

Nucleophilic Attack and Cycloaddition : The ylide attacks the carbonyl carbon of an aromatic aldehyde. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which subsequently undergoes a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.org

Alkene Formation : The oxaphosphetane intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired (E)- or (Z)-styryl pyrazine and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Research has demonstrated the utility of this method for creating novel fluorescent dyes. For instance, 2,3-bis(bromomethyl)-5,6-dicyanopyrazine, a derivative of the parent compound, readily undergoes the Wittig reaction with various arylaldehydes. researchgate.net This reaction produces a new class of fluorescent styryl dyes characterized by extended π-conjugation and strong intramolecular charge-transfer properties. researchgate.netresearchgate.net The reaction can be controlled to produce either mono- or di-styryl derivatives depending on the stoichiometry of the aldehyde used.

The table below summarizes representative examples of the Wittig reaction involving derivatives of 2,3-bis(bromomethyl)pyrazine to form styryl pyrazines.

Table 1: Synthesis of Styryl Pyrazines via Wittig Reaction

| Pyrazine Reactant | Aldehyde Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine | Benzaldehyde | 2,3-Distyryl-5,6-dicyanopyrazine | Data Not Specified | researchgate.net |

| 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine | 4-(Dimethylamino)benzaldehyde | 2,3-Bis[4-(dimethylamino)styryl]-5,6-dicyanopyrazine | Data Not Specified | researchgate.net |

| 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine | Various arylaldehydes | Styryl-dicyano-phenylpyrazines | Data Not Specified | researchgate.net |

Derivatization Strategies and Complex Molecular Architecture Construction

Pyrazine-Fused Heterocyclic Systems

The adjacent bromomethyl groups on the pyrazine (B50134) ring are ideally positioned for cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions typically involve a double nucleophilic substitution where a dinucleophile reacts with both bromomethyl sites to form a new ring fused to the pyrazine core.

The thieno[3,4-b]pyrazine (B1257052) scaffold is a key component in materials with interesting electronic properties. A primary strategy for synthesizing the core structure of thieno[3,4-b]pyrazine from 2,3-Bis(bromomethyl)pyrazine involves a cyclization reaction with a sulfide (B99878) source.

The reaction of 2,3-Bis(bromomethyl)pyrazine with a sulfide reagent, such as sodium sulfide (Na₂S), leads to the formation of the dihydrothieno[3,4-b]pyrazine ring system through a double S-alkylation. Subsequent oxidation of this intermediate yields the aromatic thieno[3,4-b]pyrazine core. This method provides a direct route to the parent fused system, which can be further functionalized.

Thieno[3,4-b]pyrazine-based systems are known to be tunable precursors for low band gap conjugated materials. nih.gov Synthetic methods have been developed to create various 2,3-difunctionalized thieno[3,4-b]pyrazines, which serve as building blocks for conjugated polymers and other advanced materials. nih.govresearchgate.net The electronic properties of these molecules can be finely tuned by altering the substituents on the fused ring system. nih.gov

Table 1: Examples of Thieno[3,4-b]pyrazine Derivatives and their Characteristics

| Derivative Structure | Precursor Type | Application Area | Reference |

|---|---|---|---|

| 2,3-Disubstituted thieno[3,4-b]pyrazines | α-Diones and 3,4-Diaminothiophene | General Organic Synthesis | researchgate.net |

| 2,3-Dihalo-5,7-bis(2-thienyl)thieno[3,4-b]pyrazines | Reactive intermediates for functionalization | Conjugated Materials | nih.gov |

This table presents derivatives of the target scaffold, illustrating the types of structures that can be accessed following the initial ring formation.

The construction of the pyrrolo[3,4-b]pyrazine scaffold from 2,3-Bis(bromomethyl)pyrazine can be achieved through a double N-alkylation reaction. This involves reacting the bis(bromomethyl) compound with a primary amine (R-NH₂). The amine nitrogen acts as a nucleophile, displacing both bromide ions to form a five-membered, nitrogen-containing ring fused to the pyrazine.

This reaction yields N-substituted dihydropyrrolo[3,4-b]pyrazines. Subsequent oxidation can aromatize the pyrrole ring, leading to the fully conjugated pyrrolo[3,4-b]pyrazine system. The substituent on the nitrogen atom can be varied to modulate the physical and chemical properties of the resulting molecule. Pyrrolopyrazine derivatives are recognized as biologically active scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Precursors for Azaphthalocyanine Macrocycles

While direct synthesis routes are not explicitly detailed, 2,3-Bis(bromomethyl)pyrazine can be considered a potential starting material for precursors to azaphthalocyanine (AzaPc) macrocycles. A plausible synthetic pathway would involve the conversion of the bromomethyl groups into nitrile (-CN) functionalities to form 2,3-dicyanopyrazine. This key intermediate is a common precursor for the tetramerization reaction that forms the AzaPc macrocycle.

New metal-free and zinc azaphthalocyanines have been prepared from pyrazine-2,3-dicarbonitrile derivatives. researchgate.net These macrocycles exhibit interesting properties related to intramolecular charge transfer (ICT). researchgate.net The use of brominated aromatic precursors for the on-surface synthesis of large, π-conjugated macrocycles has also been demonstrated, highlighting the utility of such reactive handles in constructing complex molecular systems. nih.gov

Development of Optically Active Pyrazine Derivatives

The reactive bromomethyl groups of 2,3-Bis(bromomethyl)pyrazine are excellent handles for introducing chromophoric units, leading to the development of optically active pyrazine derivatives.

2,3-Bis(bromomethyl)pyrazine can be derivatized to create fluorescent dyes and intramolecular charge-transfer (ICT) chromophores. By reacting it with various nucleophiles that are part of a larger conjugated system, the pyrazine core can be incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures.

For instance, the thieno[3,4-b]pyrazine unit, which can be synthesized from 2,3-Bis(bromomethyl)pyrazine, is a known electron-withdrawing group used in D-A-D chromophores. nih.govresearchgate.net These chromophores exhibit strong ICT interactions, which are crucial for applications in nonlinear optics and as near-infrared dyes. nih.gov The fusion of a thiophene (B33073) ring to the pyrazine acceptor unit strengthens ICT interactions and results in a bathochromic (red) shift of the absorption band. nih.gov

The reactivity of bromomethyl groups on heterocyclic systems is also utilized to create fluorescent probes for biological imaging. researchgate.net

Table 2: Optical Properties of Pyrazine-Based Chromophores

| Chromophore Type | Acceptor Unit | Key Optical Property | Wavelength Range | Reference |

|---|---|---|---|---|

| D-A-D | Thieno[3,4-b]pyrazine (TP) | Intramolecular Charge Transfer (ICT) | Near-Infrared (NIR) | nih.gov |

| D-A-D | Thieno[3,4-b]quinoxaline (TQ) | Enhanced ICT, Red-shifted Absorption | λmax = 716 nm | nih.gov |

This table showcases the optical characteristics of pyrazine-containing dyes and chromophores, indicating the potential applications of derivatives of 2,3-Bis(bromomethyl)pyrazine.

Functionalization of Nanomaterial Surfaces

The covalent attachment of functional molecules to the surfaces of nanomaterials is a key strategy for tailoring their properties for specific applications in fields like sensing, catalysis, and nanomedicine. nih.govnih.gov The two reactive bromomethyl groups of 2,3-Bis(bromomethyl)pyrazine make it a suitable candidate for acting as a linker to functionalize such surfaces.

A common strategy for surface modification involves first treating the nanomaterial (e.g., silica, gold, or carbon nanotubes) to introduce surface-bound nucleophilic groups, such as amines (-NH₂) or thiols (-SH). Subsequently, the material can be treated with 2,3-Bis(bromomethyl)pyrazine. One of the bromomethyl groups can undergo a nucleophilic substitution reaction with the surface-bound group, covalently grafting the pyrazine moiety to the nanoparticle. The remaining bromomethyl group is then available for further reaction, allowing for the attachment of other molecules, such as targeting ligands, drugs, or sensors. This approach allows the pyrazine derivative to act as a bifunctional linker. The use of similar bis(bromomethyl) aromatic compounds, like 2,6-bis(bromomethyl)pyridine, as bridging moieties has been documented. google.com

Covalent Grafting onto Nanodiamonds

A comprehensive review of scientific literature reveals a notable absence of studies specifically detailing the covalent grafting of 2,3-bis(bromomethyl)pyrazine onto nanodiamond surfaces. While various methods for the functionalization of nanodiamonds have been established, including the use of molecules with reactive halogen groups, the direct application of these techniques to 2,3-bis(bromomethyl)pyrazine has not been reported. General strategies for nanodiamond surface modification often involve the creation of amine or hydroxyl groups on the diamond surface, which can then undergo nucleophilic substitution with alkyl halides. In principle, a similar approach could be envisioned for 2,3-bis(bromomethyl)pyrazine, where the bromomethyl groups would serve as electrophilic sites for attachment to a nucleophile-rich nanodiamond surface. However, without specific experimental data or theoretical studies, the feasibility, efficiency, and characterization of such a covalent linkage remain speculative.

Adduct Formation with Fullerenes

The construction of fullerene adducts using 2,3-bis(bromomethyl)pyrazine has been successfully achieved through a Diels-Alder reaction pathway. This strategy involves the in situ generation of a highly reactive o-quinodimethane intermediate from 2,3-bis(bromomethyl)pyrazine or its derivatives. This intermediate is then trapped by scribd.comfullerene, which acts as a dienophile, to yield novel pyrazine-containing cycloadducts.

The reaction is typically carried out in a high-boiling point solvent such as o-dichlorobenzene (ODCB) under reflux conditions. Research in this area has also explored the use of microwave irradiation as an alternative to conventional heating, often leading to significantly reduced reaction times and potentially improved yields. The Diels-Alder reaction provides a robust method for the covalent functionalization of fullerenes, creating a stable linkage between the pyrazine moiety and the carbon sphere. This approach opens avenues for the development of novel fullerene derivatives with tailored electronic and photophysical properties, stemming from the incorporation of the electron-deficient pyrazine ring. The general reaction scheme involves the elimination of two molecules of hydrogen bromide from 2,3-bis(bromomethyl)pyrazine to form the transient 2,3-pyrazinoquinodimethane, which then undergoes a [4+2] cycloaddition with a 6,6-double bond on the fullerene cage.

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as Monomers and Building Blocks for Conjugated Polymers

The structure of 2,3-Bis(bromomethyl)pyrazine makes it an excellent monomer for the synthesis of conjugated polymers. The electron-withdrawing nature of the pyrazine (B50134) ring, combined with the reactive C-Br bonds, allows for its incorporation into polymer backbones, leading to materials with tailored electronic and optical properties.

Design and Synthesis of Low Band Gap Polymers for Optoelectronics

The development of low band gap polymers is crucial for applications in optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The pyrazine unit, being electron-deficient, serves as an excellent acceptor moiety in donor-acceptor (D-A) type conjugated polymers. When copolymerized with electron-donating monomers, the resulting intramolecular charge transfer interactions significantly lower the polymer's band gap.

A common strategy for synthesizing such polymers is the Gilch polymerization, which involves the use of 1,4-bis(halomethyl)arenes. db-thueringen.de For instance, polymers containing a pyrazine heterocycle have been synthesized via the Wittig route, resulting in n-type conjugated polymers. researchgate.net In one study, two such polymers, P-1 and P-2, were synthesized and their properties analyzed. researchgate.net The absorption spectra of these polymers showed maxima around 400 nm, corresponding to the π-π* electronic transition of the conjugated backbone, with optical band gaps in the range of 2.5–2.53 eV. researchgate.net

Another approach involves the synthesis of polymers with a thieno[3,4-b]pyrazine (B1257052) core, which are excellent precursors for low band gap materials. db-thueringen.descholarsresearchlibrary.com Theoretical calculations have suggested a band gap as low as 0.70 eV for poly(thieno[3,4-b]pyrazine). db-thueringen.de The synthesis often starts from brominated pyrazine precursors, highlighting the importance of compounds like 2,3-Bis(bromomethyl)pyrazine in accessing these advanced materials. morressier.com

Polymers with Tunable Electronic and Optical Properties

The electronic and optical properties of polymers derived from pyrazine monomers can be finely tuned by altering the chemical structure of the co-monomers. In D-A polymers, the strength of the donor and acceptor units can be modulated to control the energy levels and, consequently, the band gap.

For example, a series of D-A polymers were created using a 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine acceptor unit copolymerized with various thiophene-based donor units. mdpi.com The resulting polymers exhibited different electrochromic properties based on the electron-donating strength of the thiophene (B33073) derivative. mdpi.com Polymers incorporating hexyloxythiophen and ethylenedioxythiophene as donors showed lower optical band gaps compared to those with unsubstituted thiophene, demonstrating the tunability of the system. mdpi.com

The solubility and processability of these polymers, which are critical for device fabrication, can also be enhanced by attaching solubilizing groups to the pyrazine or co-monomer units. seanclancy.org For instance, poly(ethylene glycol) (PEG) methyl ether groups have been used to impart amphiphilic solubility to pyrazine-containing polymers. seanclancy.org

Supramolecular Assembly and Coordination Chemistry

The nitrogen atoms in the pyrazine ring of 2,3-Bis(bromomethyl)pyrazine and its derivatives can act as coordination sites for metal ions, making them valuable ligands in supramolecular chemistry. The bromomethyl groups can be further functionalized to create more complex multidentate ligands.

Ligands for Metallosupramolecular Architectures

Pyrazine derivatives are effective ligands for constructing metallosupramolecular architectures due to their two N-coordinating sites. researchgate.net The substitution pattern on the pyrazine ring significantly influences the resulting topology of the coordination polymers.

For instance, 2,3,5,6-tetrakis(bromomethyl)pyrazine can be used to synthesize tetrakis-thioether pyrazine ligands. iucr.org These ligands have been shown to form coordination polymers with silver(I) nitrate (B79036), resulting in structures ranging from one-dimensional metal-organic chains to three-dimensional metal-organic frameworks (MOFs). iucr.org The specific architecture is dependent on the nature of the thioether substituent. iucr.org For example, the reaction of 2,3,5,6-tetrakis[(methylsulfanyl)methyl]pyrazine with silver(I) nitrate yields a metal-organic chain, while the use of 2,3,5,6-tetrakis[(pyridin-2-ylsulfanyl)methyl]pyrazine leads to a metal-organic framework. iucr.org

The flexibility of ligands derived from bromomethylated pyrazines also plays a crucial role. Ligands such as 2,6-bis(3-pyridyloxy)pyrazine can act as U-shaped, Y-shaped, or W-shaped components in metallosupramolecular assemblies, leading to diverse structures including discrete dimetallacyclic complexes and chiral 2-dimensional metallopolymeric nets. rsc.org

Construction of Metal-Organic Materials (e.g., COF-related electronic materials)

The versatility of pyrazine-based building blocks extends to the construction of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage and catalysis. The introduction of nitrogen heterocycles like pyrazine into COF linkers can enhance their functionality.

Recent research has demonstrated the synthesis of pyrazine-cored COFs from the reaction of 2,3,5,6-tetrakis(4-aminophenyl)pyrazine with aromatic aldehydes. rsc.org These COFs exhibit high stability and significant CO2 uptake capacity. rsc.org While this example uses an amino-functionalized pyrazine, the synthesis of such precursors can potentially start from bromomethylated pyrazines, showcasing their role as versatile starting materials.

Furthermore, the reaction of ligands derived from 2,3,5,6-tetrakis(bromomethyl)pyrazine with metal salts can lead to the formation of metal-organic frameworks with interesting properties. iucr.orgnih.gov For example, ligands like 5,7-dihydro-1H,3H-dithieno[3,4-b:3′,4′-e]pyrazine, synthesized from a tetrabromomethyl pyrazine precursor, react with silver nitrate to form two-dimensional coordination polymers. nih.goviucr.org

Components in Electronic and Optical Devices

The unique electronic properties of polymers and materials derived from 2,3-Bis(bromomethyl)pyrazine make them promising candidates for various electronic and optical devices. The low band gaps and tunable energy levels of the conjugated polymers are particularly advantageous for applications in OPVs and OLEDs.

Quinoxaline-containing polymers, which share a similar pyrazine core, are known for their thermal stability and low band gaps, making them suitable for optoelectronic applications. The incorporation of pyrazine units into conjugated polymers is a strategy to enhance electron affinity and improve performance in n-type organic field-effect transistors (OFETs). researchgate.net

Luminescent materials incorporating pyrazine or quinoxaline (B1680401) moieties have also been developed, with applications in fluorescent sensors and electroluminescent devices. researchgate.net The intramolecular charge transfer characteristics of these materials are key to their performance. researchgate.net The ability to tune the emission color of pyrazine-based materials by modifying their chemical structure opens up possibilities for full-color display technologies.

Emitters for Electroluminescent (EL) Applications

The pyrazine ring, a π-deficient aromatic heterocycle, serves as an effective electron-withdrawing core in the design of materials for electroluminescent (EL) applications. core.ac.uk This electron-deficient nature is crucial for creating "push-pull" architectures, where electron-donating groups are attached to the pyrazine core, leading to intramolecular charge transfer (ICT). core.ac.uk This ICT process is fundamental to the generation of light in organic light-emitting diodes (OLEDs). Pyrazine derivatives have been successfully utilized as emitters, particularly for achieving deep blue emission, which is a critical component for full-color displays and solid-state lighting. rsc.orgkoreascience.kr

While 2,3-Bis(bromomethyl)pyrazine itself is not typically the final emissive material, its reactive bromomethyl groups make it a valuable precursor for synthesizing more complex, high-performance pyrazine-based emitters. researchgate.net These reactive sites allow for the facile introduction of various functional groups through reactions like the Wittig reaction or coupling reactions, enabling the tuning of the resulting molecule's electronic and optical properties. researchgate.netdb-thueringen.de For instance, derivatives of indenopyrazine, a more complex heterocyclic system that can be synthesized from pyrazine-based precursors, have shown significant promise as blue emitters in non-doped OLED devices. These materials exhibit high external quantum efficiencies (EQE) and excellent color purity. rsc.orgkoreascience.krrsc.org

Research into indenopyrazine derivatives has demonstrated their potential for creating efficient and stable blue OLEDs. For example, a non-doped device using a specific indenopyrazine derivative achieved an external quantum efficiency of 4.6% with deep blue emission coordinates of (0.154, 0.078). rsc.orgkoreascience.kr The thermal stability of these materials is also a key advantage, with some indenopyrazine derivatives showing high melting points and decomposition temperatures, which is crucial for the longevity of OLED devices. rsc.org The performance of these emitters can be fine-tuned by attaching different substituents to the core structure, which affects the HOMO/LUMO energy levels and the emission wavelength. rsc.org

Here is a summary of the electroluminescent properties of some pyrazine-based derivatives used in OLEDs:

Table 1: Electroluminescent Properties of Select Pyrazine-Based Emitters| Emitting Material | Device Structure | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Source |

|---|---|---|---|---|---|

| TP-EPY | Non-doped | 452 | 4.6 | (0.150, 0.078) | rsc.org |

| SF-EPY | Non-doped | 458 | - | (0.152, 0.142) | rsc.org |

| PA-EPY | Non-doped | - | - | (0.194, 0.247) | rsc.org |

| NA-EPY | Non-doped | 474 | - | (0.229, 0.329) | rsc.org |

| Poly(m-thio-HPY) | - | - | - | (0.39, 0.59) | ingentaconnect.com |

Materials Exhibiting Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit intensely upon aggregation in a poor solvent or in the solid state. acs.org This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional dyes. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. acs.org

Pyrazine-containing molecules have emerged as a significant class of AIE luminogens (AIEgens). nih.govscispace.comresearchgate.net The pyrazine ring acts as an electron acceptor, and when combined with electron-donating groups, it can form molecules with unique photophysical properties. rsc.org The compound 2,3-Bis(bromomethyl)pyrazine is a key building block for creating such AIEgens. Its two reactive bromomethyl groups allow for the synthesis of larger, more complex structures, such as tetraphenylpyrazine (TPP) and its derivatives, which are well-known AIEgens. rsc.org These TPP-based molecules can be readily prepared and exhibit good thermal stability and tunable light emission. rsc.org

The AIE properties of pyrazine derivatives are typically studied by observing their fluorescence in solvent mixtures, such as DMSO/water or THF/water. acs.orgnih.govscispace.com In a good solvent (e.g., pure DMSO or THF), the molecules are dissolved and show weak or no emission due to the free intramolecular rotations of their phenyl rings, which dissipates the exciton (B1674681) energy non-radiatively. As a poor solvent (water) is added, the molecules begin to aggregate, restricting these intramolecular motions and causing a significant enhancement in fluorescence intensity. nih.govscispace.com For example, certain pyrazine derivatives have shown a several-fold enhancement in emission intensity upon the addition of water to their DMSO solutions. nih.govscispace.com The non-planar conformations adopted by these molecules in the solid state, with twisted angles between the peripheral phenyl rings and the central pyrazine core, are crucial for the AIE effect. rsc.org

The following table summarizes the aggregation-induced emission characteristics of some pyrazine-based systems:

Table 2: Aggregation-Induced Emission Properties of Select Pyrazine Derivatives| Compound | Solvent System | Emission Wavelength (nm) | Emission Enhancement (Fold) | Source |

|---|---|---|---|---|

| CNDIPY | DMSO/H₂O | 460 | 5.0 | nih.govscispace.com |

| DIPY | DMSO/H₂O | - | 4.9 | nih.govscispace.com |

| TETPY | DMSO/H₂O | - | 2.1 | nih.govscispace.com |

| TPP-4M | - | - | - | rsc.org |

Computational and Spectroscopic Characterization of 2,3 Bis Bromomethyl Pyrazine Derivatives

Computational Chemistry Methodologies

Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding experimental work and interpreting complex data. For pyrazine (B50134) derivatives, these methods are crucial for exploring their potential in various applications.

Density Functional Theory (DFT) has emerged as a highly accurate method for calculating the geometrical and electronic structures of organic molecules, including pyrazine derivatives. scholarsresearchlibrary.comijournalse.org The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p), is a common choice for optimizing the geometries of these compounds. scholarsresearchlibrary.combendola.comrsc.org This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. bendola.com

The electronic structure of pyrazine and its derivatives has been a subject of extensive theoretical study. aip.orgaip.orgiaea.orgresearchgate.net DFT calculations can elucidate the distribution of electrons within the molecule, providing insights into its reactivity and intermolecular interactions. bendola.comwuxibiology.com For instance, studies on thieno[3,4-b]pyrazine (B1257052) derivatives have used DFT to understand how different substituent groups affect their structural and optoelectronic properties. scholarsresearchlibrary.com The optimization is typically performed without constraints on dihedral angles to ensure a true energy minimum is found. scholarsresearchlibrary.comaau.edu.et These computational approaches have been successfully applied to various pyrazine-based systems, including those with applications in materials science and medicinal chemistry. aau.edu.etnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. scholarsresearchlibrary.comnih.govbohrium.com This method calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths. scholarsresearchlibrary.comrsc.org For pyrazine derivatives, TD-DFT calculations, often using the B3LYP functional and a 6-31G(d,p) basis set, can accurately forecast their UV-Vis spectra. scholarsresearchlibrary.comjmaterenvironsci.com

The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. bohrium.comrsc.org For example, calculations on thieno[3,4-b]pyrazine derivatives have been performed in CCl4 solvent formalism. scholarsresearchlibrary.com The predicted absorption spectra help in understanding the electronic transitions within the molecule, such as the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scholarsresearchlibrary.comaau.edu.et These computational predictions are invaluable for interpreting experimental spectra and for designing new molecules with desired optical properties. bohrium.comacs.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties that govern the electronic behavior of a molecule. bendola.commdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. bendola.com The difference in energy between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the molecule's electronic and optical properties. scholarsresearchlibrary.combendola.com

For pyrazine derivatives, DFT calculations are routinely used to determine HOMO and LUMO energies and the corresponding band gap. scholarsresearchlibrary.commdpi.comnanoient.org A smaller band gap generally indicates a molecule that is more easily excited and can be indicative of higher reactivity and specific optical properties. bendola.comresearchgate.net For instance, in the design of conducting polymers based on thieno[3,4-b]pyrazines, a low band gap is a desirable feature. scholarsresearchlibrary.comaau.edu.et The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO levels, thereby "tuning" the band gap of the pyrazine derivative for specific applications. scholarsresearchlibrary.comresearchgate.net This HOMO-LUMO analysis is a cornerstone in the computational design and characterization of novel pyrazine-based materials. rsc.orgmdpi.com

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopic methods are indispensable for validating computational predictions and providing a complete picture of the molecular structure and properties of 2,3-bis(bromomethyl)pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. chem-soc.simdpi.comnih.govfoodb.ca For pyrazine derivatives, the chemical shifts and coupling constants in ¹H NMR spectra help to determine the substitution patterns on the pyrazine ring. chem-soc.sinih.gov Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. chem-soc.simdpi.comrsc.orgiucr.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to confirm the regiochemistry of substituted pyrazines. nih.govnih.govgoogle.com These experiments reveal correlations between protons and carbons, allowing for unambiguous assignment of complex structures. nih.govacs.org The combination of 1D and 2D NMR techniques is essential for the complete structural characterization of novel 2,3-bis(bromomethyl)pyrazine derivatives and related compounds. nih.gov

Below is a table summarizing typical NMR data for pyrazine derivatives.

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key 2D NMR Correlations |

| 2-substituted imidazo[1,2-a]pyrazines | Signals for protons at positions 3 and 5 | Signals for carbons at positions 3 and 5 | HMBC shows correlation between protons and carbons in the 3- and 5-positions nih.gov |

| 3-substituted imidazo[1,2-a]pyrazines | No correlation between protons at positions 2 and 5 | No correlation between carbons at positions 2 and 5 | No HMBC correlation between protons in the corresponding 2- and 5-positions nih.gov |

| Substituted amides of pyrazine-2-carboxylic acids | Varies based on substituents | Varies based on substituents | gHSQC and gHMBC experiments used to corroborate structures nih.gov |

| 2,3,5,6-tetrakis(dimethylaminomethyl)pyrazine | 3.65 (s, 8H, CH₂), 2.15 (s, 12H, CH₃) | 152.16, 62.53, 46.54 | Not specified |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com Electron Impact Mass Spectrometry (EI-MS) is a common method where the sample is bombarded with electrons, causing ionization and fragmentation. chem-soc.simdpi.com The resulting mass spectrum provides a fingerprint of the molecule, including its molecular ion peak and characteristic fragment ions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, particularly useful for larger or more fragile molecules. rsc.orgnih.govrsc.orgresearchgate.netrsc.org In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation. rsc.org This technique is often used to confirm the molecular weight of synthesized pyrazine derivatives. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. chem-soc.siresearchgate.net Both EI-MS and MALDI-TOF are routinely used to confirm the identity and purity of newly synthesized 2,3-bis(bromomethyl)pyrazine derivatives and related compounds. researchgate.netresearchgate.net

Here is a table summarizing the use of mass spectrometry for the characterization of pyrazine derivatives.

| Compound Class | Mass Spectrometry Technique | Information Obtained |

| Pyrazine-2-carboxylic acid amides | Not specified | Characterization of complexes bendola.com |

| Thienopyrazine-based polymers | MALDI-TOF MS | Molecular weight determination rsc.org |

| Pyrazine-triphenylamine fused compounds | EI-MS, MALDI-TOF | Molecular weight and fragmentation patterns rsc.org |

| Indolo-triazolo-pyridazines with quinoxaline (B1680401) linker | Mass spectral analysis | Characterization of new heterocyclic compounds researchgate.net |

| Pyrazine substituted phosphonium (B103445) salts | HRMS | Molecular weight confirmation researchgate.net |

Infrared (IR) Spectroscopy

The IR spectrum of pyrazine derivatives is characterized by several distinct absorption bands corresponding to specific vibrational modes. The C-H stretching vibrations of the pyrazine ring typically appear in the region of 3000–3100 cm⁻¹, which is a characteristic range for heteroaromatic structures. rsc.org For instance, in a study on 2-hydrazinopyrazine, C-H stretching vibrations were observed at 3232, 3155, and 3182 cm⁻¹. rsc.org The C-C ring vibrations within the pyrazine moiety are generally found around 1500–1510 cm⁻¹. rsc.org

In the case of substituted pyrazines, the IR spectra reveal additional bands that are indicative of the specific functional groups present. For 2,3-bis(bromomethyl)pyrazine, the C-Br stretching vibration is a key diagnostic peak, typically observed in the range of 550–600 cm⁻¹. The presence of a nitrile group (CN) in derivatives like 2,3-bis(bromomethyl)-5,6-dicyanopyrazine can be confirmed by a distinct signal around 2225 cm⁻¹. beilstein-journals.org Furthermore, the grafting of this dicyanopyrazine derivative onto nanodiamonds shows characteristic aromatic C=N and C=C bond vibrations at 1613 and 1530 cm⁻¹, respectively. beilstein-journals.org

The in-plane and out-of-plane bending modes of the pyrazine ring C-H bonds also provide structural information. For monosubstituted pyrazines, strong to weak bands are observed in the regions of 1025–1000 cm⁻¹, 840–785 cm⁻¹, and 660–615 cm⁻¹. rsc.org Specifically, C-H in-plane bending modes have been identified at 1159, 1084, 1015, and 627 cm⁻¹ in the IR spectrum of 2-hydrazinopyrazine. rsc.org The C-N in-ring bending vibrations are typically located around 1582 and 1418 cm⁻¹. rsc.org

Table 1: Characteristic Infrared (IR) Absorption Bands for Pyrazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference | Source(s) |

|---|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | 2-Hydrazinopyrazine | rsc.org |

| C≡N Stretching | ~2225 | 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine | beilstein-journals.org |

| C=O Stretching | 1680 - 1687 | Pyrazolyltriazolothiadiazine derivatives | nih.govacs.org |

| C=N / C=C Stretching (Aromatic) | 1530 - 1613 | Grafted 2,3-dicyanopyrazine | beilstein-journals.org |

| C-C Ring Stretching | 1503 - 1508 | 2-Hydrazinopyrazine | rsc.org |

| C-N In-Ring Bending | 1418 - 1582 | 2-Hydrazinopyrazine | rsc.org |

| C-H In-Plane Bending | 1000 - 1400 | Substituted Pyrazines | researchgate.net |

| C-H Out-of-Plane Bending | 750 - 1000 | Substituted Pyrazines | researchgate.net |

| C-Br Stretching | 550 - 600 | 2,3-Bis(bromomethyl)quinoxaline (B1328767) |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Studies on pyrazine and its derivatives have utilized this technique to understand their molecular geometry and packing in crystals. iucr.org

For instance, the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine has been determined, revealing detailed information about its molecular conformation. researchgate.net Similarly, the crystal structures of two polymorphs of a tetrakis-substituted pyrazine carboxylic acid, derived from a tetrakis(bromomethyl)pyrazine precursor, have been elucidated, showing how different conformations of the side chains affect the crystal packing. iucr.org In one polymorph, molecules are linked by O-H···O hydrogen bonds to form layers, which are further connected by C-H···O interactions into a three-dimensional framework. iucr.org

The planarity of the pyrazine ring is a common feature, although substituents can cause minor distortions. rsc.org In the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the pyrazine ring is inclined relative to the planes of the two phenyl rings. rsc.org X-ray analysis of pyrazine-2(1H)-thione shows a monoclinic crystal system where molecules are linked by N-H···N and C-H···S hydrogen bonds. nih.gov

In more complex systems, such as coordination polymers, X-ray diffraction reveals how pyrazine derivatives act as ligands to bridge metal centers. For example, a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(II) complex was characterized, showing a tridentate coordination mode of the pyrazineamide ligand that leads to an infinite sheet structure. lew.ro The study of a palladium(II) complex with a pyrazine-based ligand revealed a distorted square-planar geometry around the palladium center. researchgate.net

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the supramolecular architecture of pyrazine derivatives. iucr.orgresearchgate.net In the crystal of N,N'-bis(pyridin-3-ylmethyl)pyrazine-2,5-dicarboxamide, molecules are linked by N-H···N hydrogen bonds to form layers, which are then connected by C-H···O bonds to create a three-dimensional structure. researchgate.net The study of co-crystals of dimethylpyrazines with salicylic (B10762653) acids demonstrated the formation of strong hydrogen bonds between the pyrazine nitrogen atoms and the carboxylic acid groups, which stabilize the crystal structures. sci-hub.se

Table 2: Selected Crystallographic Data for Pyrazine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Source(s) |

|---|---|---|---|---|

| Pyrazine-2(1H)-thione | Monoclinic | P2₁/m | Molecules linked by N-H···N and C-H···S hydrogen bonds. | nih.gov |

| N,N'-Bis(pyridin-3-ylmethyl)pyrazine-2,5-dicarboxamide | Monoclinic | P2₁/c | N-H···N hydrogen bonds form layers; C-H···O bonds link layers into a 3D structure. | researchgate.net |

| 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine | Not Specified | Not Specified | Phenyl rings are parallel; pyrazine ring is inclined to their planes by 14.2°. | rsc.org |

| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH | Not Specified | Not Specified | Pyrazineamide ligand bridges two Cu(II) ions, forming an infinite 2D sheet. | lew.ro |

| Tetrakis-substituted pyrazine carboxylic acid (Polymorph A) | Triclinic | P \overline{1} | Molecules linked by O-H···O hydrogen bonds into layers, which form a 3D framework via C-H···O bonds. | iucr.org |

Quantitative Analytical Methods for Functionalized Systems

A range of quantitative analytical methods are employed to characterize functionalized pyrazine systems, providing data on elemental composition and thermal stability. These methods are crucial for confirming the synthesis of new derivatives and understanding their material properties.

Elemental Analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is compared against the calculated theoretical values to verify the molecular formula of the synthesized compound. For example, the elemental analysis of a newly synthesized tetrakis-substituted pyrazine, N,N',N'',N'''-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(piperidine), showed experimental values (C 61.86%, H 10.73%, N 27.50%) that were in close agreement with the calculated values (C 62.30%, H 10.46%, N 27.24%) for the formula C₁₆H₃₂N₆, confirming its composition. nih.gov Similarly, elemental analysis was used to confirm the composition of fluorinated pyrazine-based conjugated polymers. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of compounds and to study their decomposition patterns. TGA of pyrazine-based coordination compounds has shown that their thermal stability is often enhanced upon complexation with metal ions. nih.gov For instance, a copper(II) complex with a pyrazine-2-carboxamide ligand was shown by TGA to decompose in two main steps: the first corresponding to the loss of solvent molecules (methanol) around 98-105 °C, and the second involving the decomposition of the organic ligands and anions between 198 °C and 285 °C. lew.ro In another study on donor-acceptor type pyrazine derivatives, TGA revealed high thermal decomposition temperatures (Td, 5% weight loss) in the range of 445-453 °C, indicating very high thermal stability. mdpi.com TGA has also been used to quantify the amount of a pyrazine derivative grafted onto the surface of nanodiamonds by measuring the weight loss associated with the decomposition of the organic fragment. beilstein-journals.org

Table 3: Thermal Decomposition Data for Selected Pyrazine Derivatives from TGA

| Compound/System | Decomposition Step(s) | Temperature Range (°C) | % Weight Loss (Observed) | % Weight Loss (Calculated) | Final Product | Source(s) |

|---|---|---|---|---|---|---|

| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH | 1. Desolvation | 98 - 105 | ~14 | 12.9 | - | lew.ro |

| 2. Decomposition | 198 - 285 | ~72 | 70.6 | CuO | lew.ro | |

| Fe(L)Cl₃∙CH₃OH | 1. Desolvation | Not specified | Not specified | Not specified | Fe₃O₄ | nih.gov |

| Ni(L)Cl₂∙C₂H₅OH | 1. Desolvation | Not specified | Not specified | Not specified | Ni₃O₄ | nih.gov |

| BPC-2DPx (D-A compound) | Single Stage | Td = 445 | 5 | - | - | mdpi.com |

| Nanodiamond-grafted dicyanopyrazine | Single Stage | 120 - 460 | 9.6 | - | - | beilstein-journals.org |

Future Perspectives in 2,3 Bis Bromomethyl Pyrazine Research

Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally friendly methods for synthesizing pyrazine (B50134) derivatives is a significant area of ongoing research. researchgate.nettandfonline.comtandfonline.com Traditional methods for preparing pyrazines often involve multi-step procedures, harsh reaction conditions, or the use of expensive and hazardous reagents. tandfonline.comtandfonline.comrsc.org Consequently, the focus is shifting towards greener and more sustainable synthetic strategies.

One promising approach is the development of one-pot synthesis routes that minimize waste and energy consumption. researchgate.nettandfonline.com For instance, a cost-effective and environmentally benign method for preparing pyrazine derivatives involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This method avoids the need for expensive catalysts or high temperatures. tandfonline.com

Furthermore, the use of biocatalysis is gaining traction as a green alternative for the synthesis of pyrazinamide (B1679903) derivatives, which are structurally related to compounds derived from 2,3-bis(bromomethyl)pyrazine. rsc.org Enzyme-catalyzed reactions, such as those using Lipozyme® TL IM, offer a more sustainable route to amide bond formation, avoiding the use of toxic solvents and activating reagents. rsc.org

Future research will likely focus on expanding the scope of these green methodologies to the synthesis of 2,3-bis(bromomethyl)pyrazine and its derivatives. This includes exploring novel catalytic systems, such as those based on earth-abundant metals, and developing continuous-flow processes for improved efficiency and scalability. rsc.orgnih.gov

Rational Design of Highly Functionalized Pyrazine-Based Materials

The reactive nature of the bromomethyl groups in 2,3-bis(bromomethyl)pyrazine makes it an ideal precursor for the rational design of highly functionalized materials with specific properties. By carefully selecting the nucleophiles that react with the bromomethyl groups, researchers can introduce a wide variety of functional moieties, leading to materials with tailored electronic, optical, and biological activities. researchgate.net

One area of interest is the synthesis of pyrazine-based polymers for applications in materials science. uky.edu For example, quinoxaline-containing polymers, which share a similar heterocyclic core with pyrazines, exhibit thermal stability and low band gaps, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaic cells. The functionalization of 2,3-bis(bromomethyl)pyrazine can lead to the creation of novel polymers with enhanced performance in these devices.

Another exciting avenue is the use of 2,3-bis(bromomethyl)pyrazine derivatives in the development of advanced nanomaterials. For instance, pyrazine derivatives have been used to functionalize nanodiamonds through Diels-Alder reactions, resulting in stable colloidal solutions in organic solvents. beilstein-journals.org This approach opens up possibilities for creating new hybrid materials with unique properties and applications.

The table below summarizes some of the functionalized materials that can be synthesized from 2,3-bis(bromomethyl)pyrazine and their potential applications.

| Functional Group Introduced | Resulting Material | Potential Application |

| Imidazole | Quinoxaline-bridged bis(benzimidazolium) salts | Ligands for catalysis |

| Thiophene (B33073) | Thieno[3,4-b]pyrazine (B1257052) based polymers | Optoelectronic devices |

| Dicyano | 2,3-dicyanopyrazines | Precursors for phthalocyanines |

| Amino | Aminated nanodiamonds | Advanced nanomaterials |

Future research in this area will involve the use of computational modeling and high-throughput screening to predict the properties of new pyrazine-based materials and guide their synthesis. This will enable the rational design of materials with optimized performance for specific applications.

Exploration of Advanced Catalytic and Optoelectronic Applications

The unique electronic properties of the pyrazine ring, combined with the versatility of its functionalization, make 2,3-bis(bromomethyl)pyrazine a promising platform for developing advanced catalytic and optoelectronic materials. db-thueringen.de

In the field of catalysis, pyrazine-based ligands have been shown to be effective in a variety of transition metal-catalyzed reactions. For example, quinoxaline-bridged bis(benzimidazolium) salts, synthesized from 2,3-bis(bromomethyl)quinoxaline (B1328767) (a related compound), have been used as bidentate ligands in palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck reactions. The development of new pyrazine-based ligands derived from 2,3-bis(bromomethyl)pyrazine could lead to catalysts with improved activity, selectivity, and stability.

In optoelectronics, thieno[3,4-b]pyrazine-based conjugated polymers have emerged as excellent materials for low band gap applications, such as in solar cells and light-emitting diodes. db-thueringen.deaau.edu.et The incorporation of the thieno[3,4-b]pyrazine unit into a polymer backbone dramatically lowers the bandgap. db-thueringen.de By systematically modifying the structure of the polymer through the functionalization of 2,3-bis(bromomethyl)pyrazine, it is possible to fine-tune the optoelectronic properties and enhance device performance.

The table below highlights some of the potential advanced applications of materials derived from 2,3-bis(bromomethyl)pyrazine.

| Application Area | Material Type | Key Property |

| Catalysis | Pyrazine-based ligands | Enhanced catalytic activity and selectivity |

| Optoelectronics | Thieno[3,4-b]pyrazine polymers | Low band gap for efficient light harvesting/emission |

| Sensors | Functionalized pyrazine films | High sensitivity and selectivity |

| Molecular Electronics | Pyrene-based pyrazine materials | High charge carrier mobility |

Future research will focus on the synthesis and characterization of new pyrazine-based materials with tailored properties for these advanced applications. This will involve a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering to unlock the full potential of 2,3-bis(bromomethyl)pyrazine in cutting-edge technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Bis(bromomethyl)pyrazine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via bromination of pyrazine derivatives. Key methods include:

- NBS Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated conditions (40–60°C) to achieve complete bromination .

- Condensation Reactions : React with acetylacetone in methanol under reflux to form dinuclear copper(II) complexes, ensuring stoichiometric control to avoid side products .

- Critical Factors : Solvent polarity (DMF enhances reactivity), temperature (excessive heat may degrade bromomethyl groups), and stoichiometric ratios (prevents incomplete substitution).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2,3-Bis(bromomethyl)pyrazine?

- Techniques :

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity (e.g., monoclinic crystal system, space group P2₁/c, with Br–C bond lengths of 1.93–1.97 Å) .

- UV-Vis and FT-IR Spectroscopy : Identifies electronic transitions (e.g., ligand-to-metal charge transfer at ~354 nm) and vibrational modes (C–Br stretches at 550–650 cm⁻¹) .

- Elemental Analysis and Conductivity Measurements : Validates purity and assesses ionic behavior in solution .

Advanced Research Questions

Q. How does 2,3-Bis(bromomethyl)pyrazine facilitate the synthesis of polynuclear coordination complexes, and what factors dictate the resulting geometry?

- Mechanism : The bromomethyl groups act as bridging ligands, enabling the formation of dinuclear or polynuclear complexes. For example:

- Copper(II) Complexes : React with CuCl₂·2H₂O in methanol to yield [Cu₂(acdpp)₂Cl₂]·2(CH₃OH), where the ligand adopts a bis-bidentate coordination mode .

- Ruthenium(III) Complexes : Stabilize octahedral geometries via pyrazine nitrogen coordination, as confirmed by AM1/PM3 computational optimization .

- Key Factors : Ligand flexibility, metal ion size (e.g., Cu²⁺ vs. Ru³⁺), and solvent polarity (methanol favors monodentate bridging, while DMF promotes polynuclear structures) .

Q. What role does 2,3-Bis(bromomethyl)pyrazine play in regioselective macrocyclic ring expansion reactions?

- Application : It enables corrole-to-hemiporphycene transformations. For example, reacting with 5,10,15-tris(4-tert-butylphenyl)corrole in 1,2,4-trichlorobenzene yields 5-hemiporphycene derivatives via pyrazine insertion at the 5-position .

- Methodological Insights :

- Reaction Conditions : Toluene favors unreacted corrole, while polar solvents enhance pyrazine insertion.

- Analysis : Use cyclic voltammetry to assess redox behavior of products (e.g., E₁/2 = −0.75 V vs. SCE for Cu complexes) .

Q. How can computational methods predict the stability and electronic properties of complexes derived from 2,3-Bis(bromomethyl)pyrazine?

- Approach :

- Ligand Field Parameters : Calculate Δ₀ (splitting parameter), B (Racah interelectronic repulsion), and β (nephelauxetic ratio) using UV-Vis data. For Ru(III) complexes, Δ₀ ≈ 18,000 cm⁻¹ and β ≈ 0.85 indicate moderate ligand field strength .

- DFT Optimization : Simulate molecular geometries (e.g., bond angles, dihedral strains) to predict coordination preferences .

Contradiction Analysis

- Magnetic vs. Electrochemical Behavior : While Cu(II) complexes exhibit weak antiferromagnetism due to poor magnetic coupling via pyrazine bridges , Ru(III) complexes show extensive redox activity, attributed to ligand-centered π* orbitals . Resolve by correlating ligand rigidity (pyrazine vs. bipyridine) with metal-ligand charge transfer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.